rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis
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Overview
Description
rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis is a complex organic compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the carboxamide group: This is usually achieved through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and oxolane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide
- N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxylic acid
- N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxylate
Uniqueness
rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide is unique due to its specific stereochemistry and the presence of trifluoroacetic acid, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H23F3N2O4 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7) |
InChI Key |
FSVUGDADUZDGFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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